![molecular formula C18H24FN3O B2592258 7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one CAS No. 2415456-15-2](/img/structure/B2592258.png)
7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one is a chemical compound that belongs to the quinazoline family. It is a highly potent and selective inhibitor of a specific protein kinase known as BRAF kinase. This protein kinase is known to play a critical role in the development and progression of various types of cancers, including melanoma and colorectal cancer. Due to its potent inhibitory activity against BRAF kinase, 7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one has attracted significant attention from the scientific community as a potential therapeutic agent for the treatment of cancer.
Mecanismo De Acción
7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one exerts its anti-cancer activity by selectively inhibiting the activity of BRAF kinase. This kinase is a key component of the MAPK signaling pathway, which regulates cell growth, differentiation, and survival. Mutations in the BRAF gene can result in the constitutive activation of this pathway, leading to uncontrolled cell growth and proliferation. By inhibiting the activity of BRAF kinase, 7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one can effectively block the growth and proliferation of cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer activity, 7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of other kinases, such as CRAF and MEK, which are also involved in the MAPK signaling pathway. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one in lab experiments is its high potency and selectivity for BRAF kinase. This makes it an ideal tool for studying the role of this kinase in cancer development and progression. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one. One area of interest is the development of new and more potent inhibitors of BRAF kinase, which could have even greater therapeutic potential for the treatment of cancer. Another area of interest is the identification of biomarkers that can predict response to BRAF kinase inhibitors, which could help to personalize treatment for individual patients. Finally, there is also interest in exploring the potential use of BRAF kinase inhibitors in combination with other cancer therapies, such as immunotherapy, to enhance their effectiveness.
Métodos De Síntesis
7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-amino-5-fluorobenzonitrile with 1-isopropylpiperidine-4-carboxaldehyde in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to yield the final product.
Aplicaciones Científicas De Investigación
7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one has been extensively studied for its potential therapeutic applications in cancer treatment. Several preclinical studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, particularly those with mutations in the BRAF gene. In addition, it has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
7-fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O/c1-12(2)21-8-6-14(7-9-21)11-22-13(3)20-17-10-15(19)4-5-16(17)18(22)23/h4-5,10,12,14H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHAYPQPMWBHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

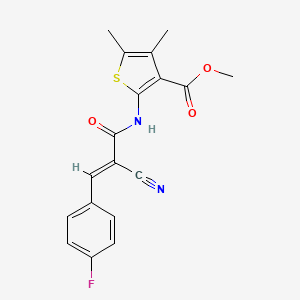
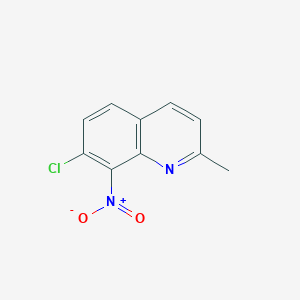
![2-chloro-6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2592182.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2592184.png)

![1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2592187.png)

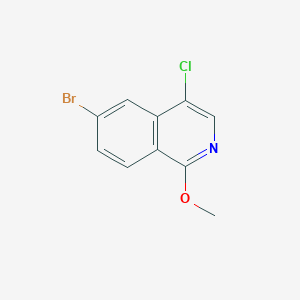
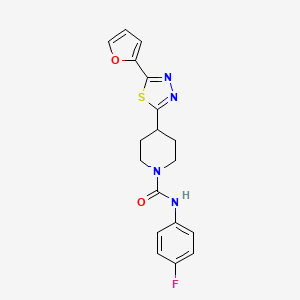
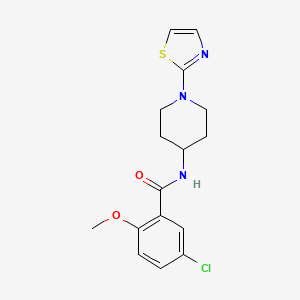
![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2592194.png)

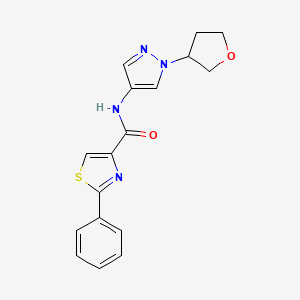
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2592197.png)